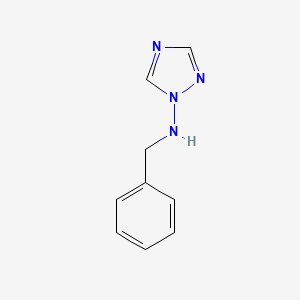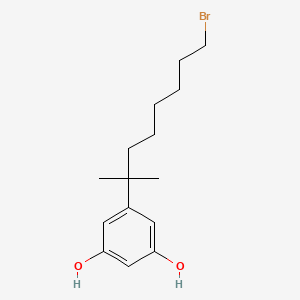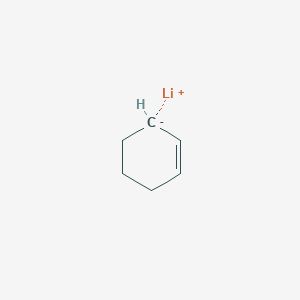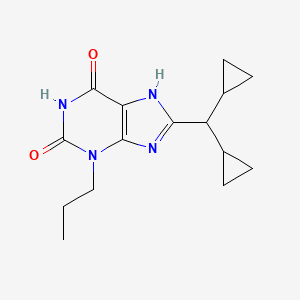![molecular formula C14H22N2O B14275335 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one CAS No. 128669-12-5](/img/structure/B14275335.png)
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one is an organic compound with the molecular formula C14H22N2O It is a derivative of pyridinone, characterized by the presence of a hexylamino group and two methyl groups attached to the pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one typically involves the condensation of 2,5-dimethylpyridin-3-one with hexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the hexylamine and the pyridinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The hexylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyridinone derivatives.
Aplicaciones Científicas De Investigación
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one involves its interaction with specific molecular targets. The hexylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes, modulating their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Hydroxyamino)methylidene]-2,5-dimethylpyridin-3(4H)-one
- (4E)-4-[(Hexylamino)methylene]-5-(hydroxymethyl)-2-methyl-3(4H)-pyridinone
Uniqueness
4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylamino group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Propiedades
| 128669-12-5 | |
Fórmula molecular |
C14H22N2O |
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
4-(hexyliminomethyl)-2,5-dimethylpyridin-3-ol |
InChI |
InChI=1S/C14H22N2O/c1-4-5-6-7-8-15-10-13-11(2)9-16-12(3)14(13)17/h9-10,17H,4-8H2,1-3H3 |
Clave InChI |
NEVAWUIZGNPLSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN=CC1=C(C(=NC=C1C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/no-structure.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)


![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)




